molecular formula C11H9NO4 B1474152 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1955531-70-0

4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1474152
CAS No.: 1955531-70-0
M. Wt: 219.19 g/mol
InChI Key: QCQNPGRTCPZDKM-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a furan ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with pyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, and various substituted furan and pyridine compounds.

Scientific Research Applications

4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with different reactivity and applications.

    Pyridine-3-carboxylic acid: A pyridine derivative with distinct chemical properties.

    4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A closely related compound with a different substitution pattern on the furan ring.

Uniqueness

4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(furan-3-yl)-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-12-5-9(11(14)15)8(4-10(12)13)7-2-3-16-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQNPGRTCPZDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=COC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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